N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8493363
InChI: InChI=1S/C19H13N3O5/c1-11-5-6-14-16(9-11)27-19(21-14)12-3-2-4-13(10-12)20-18(23)15-7-8-17(26-15)22(24)25/h2-10H,1H3,(H,20,23)
SMILES: CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Molecular Formula: C19H13N3O5
Molecular Weight: 363.3 g/mol

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

CAS No.:

Cat. No.: VC8493363

Molecular Formula: C19H13N3O5

Molecular Weight: 363.3 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide -

Specification

Molecular Formula C19H13N3O5
Molecular Weight 363.3 g/mol
IUPAC Name N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Standard InChI InChI=1S/C19H13N3O5/c1-11-5-6-14-16(9-11)27-19(21-14)12-3-2-4-13(10-12)20-18(23)15-7-8-17(26-15)22(24)25/h2-10H,1H3,(H,20,23)
Standard InChI Key DUELGCFXFOVOEQ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Canonical SMILES CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Introduction

Synthesis and Reaction Conditions

The synthesis of similar compounds typically involves multi-step organic reactions. Common steps include the preparation of benzoxazole and furan intermediates, followed by their coupling through condensation and cyclization reactions. Specific reaction conditions, such as controlled temperatures and solvents like dichloromethane or ethanol, are crucial for achieving high yields and purity.

Biological Activities and Applications

Compounds with benzoxazole and nitrofuran moieties are often studied for their antimicrobial and anticancer properties. Interaction studies with biological targets are essential to understand the pharmacodynamics and pharmacokinetics of these compounds.

Compound FeaturePotential Biological Activity
Benzoxazole MoietyAntimicrobial, Anticancer
Nitrofuran MoietyAntimicrobial
Carboxamide GroupPotential for enzyme inhibition

Comparison with Similar Compounds

Similar compounds include those with variations in the benzoxazole or furan moieties. For example:

  • N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide: Contains a chloro group instead of a furan moiety, potentially altering biological activities.

  • 4-nitro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Lacks a furan ring, focusing more on anticancer properties.

Compound NameStructure FeaturesUnique Aspects
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamideChloro substitutionDifferent biological activities
4-nitro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamideNo furan moietyAnticancer focus

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